![molecular formula C9H9FO2 B3048099 2-[(2-Fluorophenoxy)methyl]oxirane CAS No. 15620-80-1](/img/structure/B3048099.png)
2-[(2-Fluorophenoxy)methyl]oxirane
Overview
Description
“2-[(2-Fluorophenoxy)methyl]oxirane” is a chemical compound with the empirical formula C9H9FO2 . It has a molecular weight of 168.16 .
Molecular Structure Analysis
The molecular structure of “2-[(2-Fluorophenoxy)methyl]oxirane” consists of a three-membered oxirane ring attached to a fluorophenoxy group . The average mass of the molecule is 168.165 Da and the monoisotopic mass is 168.058655 Da .Scientific Research Applications
Chiral Resolution Reagent for Amines
2-[(2-Fluorophenoxy)methyl]oxirane has been utilized as a novel, synthetic, enantiopure chiral resolution reagent, particularly useful for the analysis of scalemic mixtures of amines. It is derived from enantiopure (2S,3S)-phenylglycidol and is capable of reacting with a variety of α-chiral primary and secondary amines through a regioselective ring-opening mechanism. The resulting diastereomeric products can be easily identified and quantified using NMR and HPLC, making this compound a versatile tool in chiral chemistry (Rodríguez-Escrich et al., 2005).
Fluorinated Chiron Synthesis
This compound has been implicated in the synthesis of a new versatile fluorinated C4 chiron, obtained in good yield and with high diastereomeric excess (d.e.). The chiron is produced by reacting diazomethane with 1-fluoro-3-(4-methylphenylsulphinyl)propan-2-one, leading to regio- and stereo-selective openings of the oxirane ring with selected nucleophiles. This process results in the formation of several useful derivatives, highlighting its significance in the synthesis of complex molecular structures (Arnone et al., 1992).
Safety And Hazards
While specific safety and hazard information for “2-[(2-Fluorophenoxy)methyl]oxirane” was not found, general safety measures for handling similar compounds include using personal protective equipment, ensuring good ventilation, avoiding contact with skin, eyes, and clothing, and avoiding inhalation or ingestion .
properties
IUPAC Name |
2-[(2-fluorophenoxy)methyl]oxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBJAUZQXAADQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Fluorophenoxy)methyl]oxirane | |
CAS RN |
15620-80-1 | |
Record name | NSC113104 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113104 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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